N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline
Overview
Description
Scientific Research Applications
Metabolic Pathways and Enzymatic Involvement
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline, also known as 25I-NBOMe, is a compound of interest in the study of its metabolism and the enzymes involved. Research has identified cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, as significant in metabolizing 25I-NBOMe, leading to various biotransformations including hydroxylation, O-demethylation, and N-dealkylation. These findings highlight the compound's metabolic pathways and the potential for drug-drug interactions when combined with CYP3A4 inhibitors (Nielsen et al., 2017).
Synthesis and Radioactive Labeling
The synthesis and body distribution of similar iodoaniline derivatives have been explored, particularly focusing on their potential in medical imaging. These studies involve the synthesis of iodine-131 labeled compounds and their distribution in animal models, contributing to the understanding of how such compounds could be utilized in diagnostic applications (Braun et al., 1977).
DNA Methylation Effects
Research has also delved into the effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a compound related to this compound, on DNA methylation in cultured mammalian cells. This study provides insights into the mechanisms through which such compounds can influence genetic material, emphasizing the role of cellular thiol concentrations and specific methylation sites on DNA (Lawley & Thatcher, 1970).
Dearomatization and Phenylation Studies
Investigations into the oxidative dearomatization of phenols and anilines have shown the potential of λ3- and λ5-iodane-mediated phenylation and oxygenation processes. These studies contribute to the broader understanding of chemical reactions involving compounds like this compound and their applications in synthetic chemistry (Quideau et al., 2005).
Biomarker Identification in Toxicology
The identification of metabolite biomarkers for 25I-NBOMe in clinical toxicology highlights the importance of understanding the metabolic fate of such compounds in humans. This research aids in the development of detection methods for intoxication cases, contributing to forensic and clinical toxicology practices (Poklis et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO2/c1-18-12-7-8-15(19-2)11(9-12)10-17-14-6-4-3-5-13(14)16/h3-9,17H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVBKMBHWGOYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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